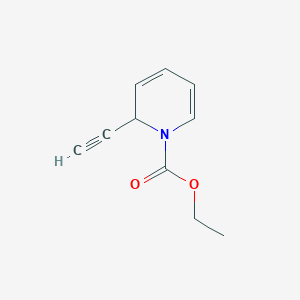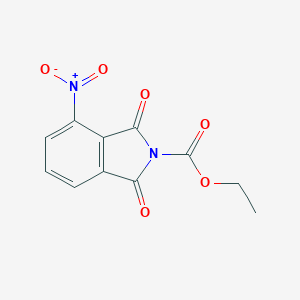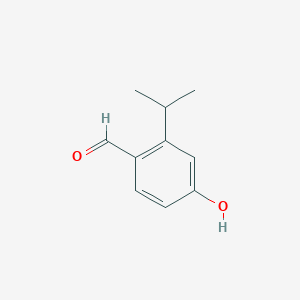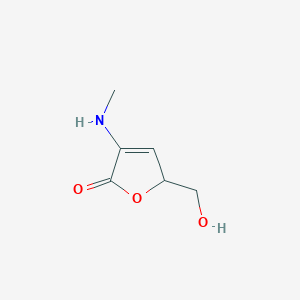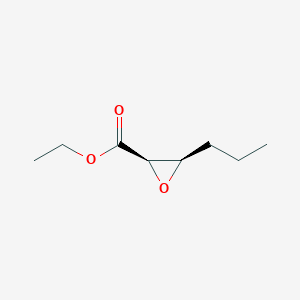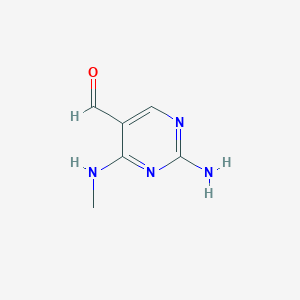
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, also known as MAPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MAPC is a versatile compound that can be synthesized using various methods and has a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis in cancer cells. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of certain viruses. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its versatility, as it can be synthesized using various methods and has a wide range of applications. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its potential toxicity, as it has been found to have cytotoxic effects on certain cell types at high concentrations.
Orientations Futures
There are several future directions for research on 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, including further investigation of its mechanism of action, identification of its molecular targets, and development of more potent and selective derivatives. Additionally, the potential applications of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde in drug development, particularly in the treatment of cancer and inflammatory diseases, warrant further exploration. Finally, the use of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde as a fluorescent probe for the detection of nucleic acids and proteins may have significant implications in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has significant potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been used as a fluorescent probe for the detection of nucleic acids and proteins, as well as a reagent for the synthesis of pyrimidine nucleosides.
Propriétés
Numéro CAS |
185040-30-6 |
|---|---|
Nom du produit |
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde |
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-4-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10) |
Clé InChI |
PXSMLHFRHDAPCE-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC=C1C=O)N |
SMILES canonique |
CNC1=NC(=NC=C1C=O)N |
Synonymes |
5-Pyrimidinecarboxaldehyde, 2-amino-4-(methylamino)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



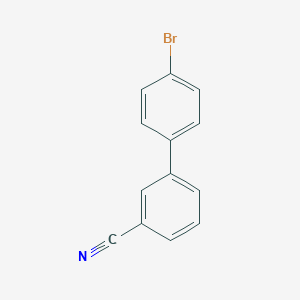


![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
